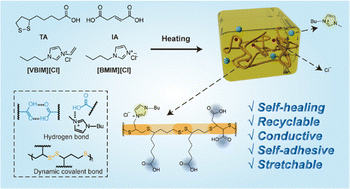Dynamic disulfide bonds facilitated fabrication of a multifunctional liquid-free elastomer for recyclable soft electronics†
Journal of Materials Chemistry C Pub Date: 2023-10-25 DOI: 10.1039/D3TC03159D
Abstract
Liquid-free ionic conductive elastomers (ICEs) are of great potential to be used as an ideal alternative to traditional gel materials in soft electronics, with the advantage of the minimum risk of solvent evaporation or leakage under large deformation. Hence, fabricating ICEs with versatile functions of high transparency, self-healing ability, recyclability/degradability, and conductivity as well as mechanical strength is an ongoing pursuit. In this study, we report an ICE constructed from biomass small molecules that meets all the requirements mentioned above. The ICE is synthesized through a facile liquid-free polymerization process, facilitated by the abundant dynamic disulfide bonds and hydrogen bonds present in the small molecular components. This ICE exhibits high transparency (up to 88%), excellent conductivity (∼12.8 mS m−1 at room temperature), stretchability (∼480%), strong adhesion (322.2 kPa with wood), degradability and full recyclability, and is further utilized as an excellent strain sensor for monitoring human motion and a pressure sensor array. Notably, a touch strip independent of pressure can be constructed by incorporating this material into an AC circuit, boosting its future application prospects in the field of intelligent soft electronics.


Recommended Literature
- [1] Photochemical dynamics of E-iPr-furylfulgide†
- [2] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications
- [3] The origin of the voltage dependence of conductance blockades from DNA translocation through solid-state nanopores†
- [4] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [5] Back cover
- [6] Plasmon-mediated photocatalytic activity of wet-chemically prepared ZnO nanowire arrays
- [7] Novel carbon quantum dots for fluorescent detection of phenol and insights into the mechanism†
- [8] Organic chemistry
- [9] Preparations of self-supporting nanofilms of metal oxides by casting processes†
- [10] Nanoscale water soluble self-assembled zero-valent iron: role of stabilizers in their morphology†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 11016-71-0









